molecular formula C18H19FN2O2 B4881414 N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide

N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide

Cat. No. B4881414
M. Wt: 314.4 g/mol
InChI Key: LMZUUVYLZZRTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide, also known as FDA-approved drug ABT-888 or Veliparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and replication, making Veliparib a promising drug for cancer treatment.

Mechanism of Action

Veliparib selectively inhibits PARP enzymes, which play a crucial role in DNA repair and replication. PARP enzymes are activated in response to DNA damage and recruit other proteins to repair the damage. By inhibiting PARP enzymes, Veliparib prevents DNA repair and replication, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Veliparib has been shown to have minimal toxicity and is well-tolerated in patients. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in various types of cancer, including ovarian, breast, and lung cancer. Veliparib has also been shown to have potential use in combination with other targeted therapies.

Advantages and Limitations for Lab Experiments

Veliparib is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and replication. However, Veliparib has limitations in terms of its selectivity for PARP enzymes and its potential off-target effects. Further research is needed to fully understand the advantages and limitations of Veliparib in lab experiments.

Future Directions

There are several future directions for the use of Veliparib in cancer treatment. One potential direction is the development of personalized cancer therapies based on the genetic mutations present in a patient's tumor. Veliparib has also been studied for its use in combination with other targeted therapies and immunotherapies. Further research is needed to fully understand the potential of Veliparib in cancer treatment and to develop more effective cancer therapies.

Scientific Research Applications

Veliparib has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP enzymes, which leads to DNA damage and cell death in cancer cells. Veliparib has also been studied for its use in combination with other targeted therapies such as inhibitors of DNA repair enzymes and immune checkpoint inhibitors.

properties

IUPAC Name

N,N-diethyl-4-[(4-fluorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-3-21(4-2)18(23)14-7-11-16(12-8-14)20-17(22)13-5-9-15(19)10-6-13/h5-12H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZUUVYLZZRTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.